molecular formula C19H23N3O4 B2411304 2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1048005-93-1

2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No. B2411304
CAS RN: 1048005-93-1
M. Wt: 357.41
InChI Key: DDONDVNYJUOIJP-UHFFFAOYSA-N
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Description

2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid, also known as MEK inhibitor, is a chemical compound that has been extensively studied in the field of cancer research. This molecule belongs to a class of compounds that are known to inhibit the activity of MEK enzymes, which are involved in the regulation of cell growth and proliferation.

Scientific Research Applications

Unnatural Amino Acid Applications

Unnatural amino acids, similar in complexity to the compound , have been studied for their potential to mimic natural peptide structures and functionalities. For instance, Nowick et al. (2000) investigated an unnatural amino acid that duplicates the hydrogen-bonding functionality of a tripeptide β-strand, showing potential in forming β-sheetlike hydrogen-bonded dimers in solution. This study suggests applications in designing peptides and proteins with specific structural and functional properties (Nowick et al., 2000).

Catalysis and Chemical Synthesis

Research on catalysts often explores molecules with functionalities similar to the compound . Hazra et al. (2015) described the synthesis and application of sulfonated Schiff base copper(II) complexes as efficient and selective catalysts for alcohol oxidation. This work highlights the role of complex molecules in facilitating chemical reactions with high selectivity and efficiency, indicating potential applications in organic synthesis and industrial processes (Hazra et al., 2015).

Advanced Material Synthesis

The synthesis of advanced materials often utilizes complex organic molecules. For example, Moszner et al. (2001) investigated the synthesis, radical polymerization, and adhesive properties of hydrolytically stable phosphonic acid monomers. Such research underscores the importance of intricate molecular design in developing new materials with specific adhesive properties and stability, suggesting applications in coatings, adhesives, and composite materials (Moszner et al., 2001).

Mechanism of Action

Target of Action

The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is involved in protein folding, degradation, and transport.

Mode of Action

It is known to interact with its target, the heat shock protein hsp 90-alpha . The interaction between the compound and its target may lead to changes in the protein’s function, potentially influencing cellular processes.

properties

IUPAC Name

4-(4-anilinoanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-26-12-11-20-17(19(24)25)13-18(23)22-16-9-7-15(8-10-16)21-14-5-3-2-4-6-14/h2-10,17,20-21H,11-13H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDONDVNYJUOIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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